molecular formula C10H10N2O2 B15114927 2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole

2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole

Katalognummer: B15114927
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: YMYKIOAJEIZFMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methylhydrazinecarboxamide with phenoxyacetic acid under acidic conditions to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and temperature control to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and may be carried out under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and as a precursor in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-5-(phenoxymethyl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen.

    2-Methyl-5-(phenoxymethyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.

    2-Methyl-5-(phenoxymethyl)-1,3,4-oxazole: Similar structure but with a different arrangement of atoms in the ring.

Uniqueness

2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

2-methyl-5-(phenoxymethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H10N2O2/c1-8-11-12-10(14-8)7-13-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI-Schlüssel

YMYKIOAJEIZFMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(O1)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.